1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- The molecular structure of related compounds, such as 4-Piperidinecarboxylic acid hydrochloride, has been characterized using X-ray diffraction, computational calculations, and FTIR spectroscopy. These studies provide insights into the conformation and interactions of the piperidine ring and carboxylic acid groups, which are crucial for understanding the behavior of similar compounds in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Medicinal Chemistry
- Compounds structurally related to "1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid" have been explored as potential Aurora kinase inhibitors, which are significant in cancer treatment research. These inhibitors may play a role in controlling the cell cycle and proliferation, offering a pathway for therapeutic intervention in oncology (ロバート ヘンリー,ジェームズ, 2006).
Organic Synthesis and Catalysis
- The compound and its derivatives have been involved in the synthesis of complex organic molecules. For example, the development of multi-kilogram-scale syntheses of selective and reversible antagonists for P2Y12 receptors, which are important for platelet aggregation in thrombosis, illustrates the utility of such compounds in advanced organic synthesis (Andersen et al., 2013).
- Another study focused on the synthesis, characterization, and application of Fe3O4-SA-PPCA as a nanomagnetic reusable catalyst for efficient synthesis of derivatives, showcasing the compound's role in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Coordination Chemistry
- Research on coordination polymers using similar compounds has shed light on the synthesis and structural characterization of metal-organic hybrid materials. These materials exhibit interesting magnetic properties and potential applications in materials science (Ahmad et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chloropyridine-2-carbonyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-4-5-14-9(7-8)11(16)15-6-2-1-3-10(15)12(17)18/h4-5,7,10H,1-3,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJORBXKXXAKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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